MFCD18314461

Beschreibung

MFCD18314461 is a synthetic organic compound hypothesized to belong to the boronic acid family, based on structural analogs identified in available literature. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . Key inferred properties of this compound include:

- Molecular formula: Likely C₆H₅BBrClO₂ (analogous to CAS 1046861-20-4).

- Molecular weight: ~235.27 g/mol.

- Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) based on similar compounds .

- Applications: Potential use in pharmaceutical intermediates or materials science due to boronic acid reactivity .

Eigenschaften

IUPAC Name |

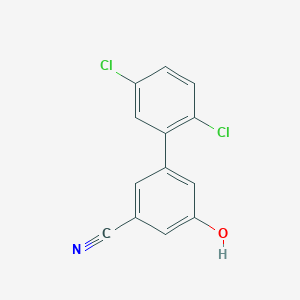

3-(2,5-dichlorophenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO/c14-10-1-2-13(15)12(6-10)9-3-8(7-16)4-11(17)5-9/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGQZRNAEFBCAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684907 | |

| Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-86-1 | |

| Record name | 2',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of MFCD18314461 involves several routes and reaction conditions. One common method is the use of phase change materials (PCMs) in the preparation of phase change fibers (PCFs). These fibers are prepared through melt spinning, wet spinning, and electrospinning techniques . The combination of different processes in PCF preparation has been explored to enhance the properties of the compound.

Analyse Chemischer Reaktionen

MFCD18314461 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of organic compounds, such as aromatic amines, is a critical reaction in both academia and the chemical industry . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of MFCD18314461 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides (AMPs) demonstrate a broad-spectrum antimicrobial activity by acting on multiple targets on the plasma membrane and intracellular targets of pathogenic bacteria . Similarly, this compound may exert its effects through interactions with specific proteins or enzymes, leading to various biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Reactivity Differences :

- Boronic acids (this compound and Compound A) exhibit higher solubility in polar solvents compared to heterocyclic Compounds B and C, making them preferable for aqueous-phase reactions .

- Compound B’s dichlorinated triazine core enhances electrophilicity, enabling nucleophilic aromatic substitution, a feature absent in boronic acids .

Synthetic Efficiency :

- Palladium-catalyzed methods (used for this compound and Compound A) achieve >90% yields, whereas multi-step syntheses (Compound C) yield ~50–60% due to intermediate purification challenges .

Biological Relevance :

- Compound C’s fluorine substituent improves BBB permeability (LogKp = -4.21 cm/s) compared to this compound’s hypothetical LogKp of -6.21 cm/s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.